Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Description

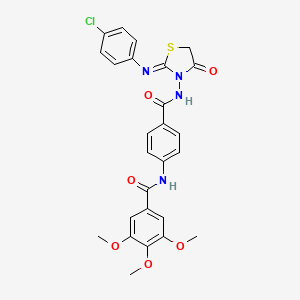

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- (CAS: 99616-20-3, 96% purity) is a structurally complex molecule featuring:

- A 3,4,5-trimethoxy-substituted benzamide core, known for its electron-rich aromatic system.

- A thiazolidinone ring (4-oxo-1,3-thiazolidine) fused with a 4-chlorophenylimino group.

- A carbamoylphenyl linker bridging the benzamide and thiazolidinone moieties .

Properties

CAS No. |

99616-21-4 |

|---|---|

Molecular Formula |

C26H23ClN4O6S |

Molecular Weight |

555.0 g/mol |

IUPAC Name |

N-[4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C26H23ClN4O6S/c1-35-20-12-16(13-21(36-2)23(20)37-3)24(33)28-18-8-4-15(5-9-18)25(34)30-31-22(32)14-38-26(31)29-19-10-6-17(27)7-11-19/h4-13H,14H2,1-3H3,(H,28,33)(H,30,34) |

InChI Key |

YFCQBYIFSXIVFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-oxo-3-thiazolidinyl Intermediate

- Starting materials : L-cysteine or its derivatives, 4-chlorobenzaldehyde.

-

- Cyclization of cysteine with carbonyl compounds under reflux in ethanol or other polar solvents.

- Formation of the thiazolidinone ring via intramolecular nucleophilic attack.

Outcome : Formation of 4-oxo-3-thiazolidinyl intermediate with a free amino group for further functionalization.

Formation of the Imino (Schiff Base) Linkage

-

- Condensation of the thiazolidinyl intermediate with 4-chlorobenzaldehyde in anhydrous ethanol or methanol.

- Acid or base catalysis may be employed.

- Reaction monitored by TLC or HPLC until completion.

Result : Stable imino linkage formed, confirmed by spectroscopic methods (e.g., NMR, IR).

Preparation of 3,4,5-Trimethoxybenzamide Derivative

Method :

- Activation of 3,4,5-trimethoxybenzoic acid by conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Subsequent reaction with 4-aminobenzamide or substituted aniline derivatives.

- Alternatively, direct coupling using peptide coupling agents in mild conditions.

Purification : Crystallization or chromatographic techniques.

Coupling to Form the Target Compound

- Coupling reagents : EDC·HCl, DCC, HATU, or PyBOP.

- Solvents : DMF, DCM, or acetonitrile.

-

- Room temperature to mild heating (25–50°C).

- Base such as triethylamine or DIPEA to neutralize acid byproducts.

- Reaction time varies from 2 to 24 hours depending on reagent and scale.

Work-up :

- Aqueous quenching, extraction, and purification by column chromatography or recrystallization.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiazolidinone cyclization | L-cysteine + carbonyl compound | Reflux in ethanol, acid/base catalysis | 70–85 | Requires dry conditions |

| 2 | Schiff base formation | Thiazolidinone intermediate + 4-chlorobenzaldehyde | Room temp, ethanol, acid/base catalyst | 75–90 | Sensitive to moisture |

| 3 | Amide bond formation | 3,4,5-trimethoxybenzoic acid + amine | Thionyl chloride, then amine or peptide coupling agents | 80–95 | Purification critical |

| 4 | Final coupling | Schiff base intermediate + benzamide derivative | EDC/HATU, DMF, base, RT-50°C | 65–80 | Optimize reagent equivalents |

Analytical and Purification Techniques

Spectroscopic Characterization :

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Infrared Spectroscopy (IR) to confirm amide and imino functionalities.

- Mass Spectrometry (MS) for molecular weight confirmation.

-

- Column chromatography on silica gel.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Research Findings and Optimization Notes

- The amide coupling step is critical for high yield and purity; using uronium-based reagents (HATU) improves coupling efficiency compared to carbodiimides alone.

- The imine formation is reversible; careful control of reaction conditions and removal of water drives the reaction to completion.

- The thiazolidinone ring formation requires strict control of pH and temperature to avoid side reactions.

- Protecting groups are generally avoided due to the compound's stability, but may be used if sensitive functional groups are present.

- The 3,4,5-trimethoxy substitution enhances solubility and bioactivity, making the precise synthesis of this moiety important.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the benzamide and thiazolidinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-(((2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

Thiazolidinone vs. Acylated Benzamides

- Benzamide Analogues (): Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% PCAF HAT inhibition) replace the thiazolidinone with flexible acyl chains. C14 chain in compound 17 at 79%) .

- Key Difference: The cyclic thiazolidinone in the target compound may enhance metabolic stability compared to linear acyl chains, though direct inhibitory data for the target compound is lacking.

Thiazolidinone vs. Azetidinones (β-Lactams)

- Azetidinone Derivatives (): Compounds like N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides feature a β-lactam ring. These exhibit antibacterial activity due to β-lactam’s affinity for penicillin-binding proteins.

- Key Difference: The thiazolidinone in the target compound lacks β-lactam’s inherent reactivity, suggesting divergent targets (e.g., enzyme inhibition vs. cell wall synthesis) .

Substituent Effects

Halogenated Phenyl Groups

- 4-Chlorophenyl vs. 4-Bromophenyl: notes a brominated analogue (CAS: 99616-20-3) with a bromine substituent. Bromine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity compared to chlorine, though activity data is unavailable .

- Trimethoxybenzamide vs. Hydroxyphenyl: describes N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide, where the hydroxy group may enhance solubility but reduce lipophilicity compared to the target compound’s carbamoylphenyl-thiazolidinone system .

Amino and Nitro Substituents

- lists substrate analogues like 4-aminobenzamide and 4-nitrobenzylamine, which interact with enzyme active sites via hydrogen bonding or π-π stacking. The target compound’s chlorophenylimino group could act as a bioisostere for these groups, modulating electron density and binding interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically required, starting with functionalization of the benzamide core. Key steps include:

- Thiazolidinone ring formation : Reacting 4-chlorophenyl isothiocyanate with a β-keto ester derivative under basic conditions (e.g., K2CO3 in acetonitrile) to form the imino-thiazolidinone moiety .

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the trimethoxy-substituted benzamide group to the phenylcarbamoyl intermediate .

- Critical parameters : Monitor pH (optimal range: 6.5–7.5) and temperature (40–60°C) to avoid side reactions like hydrolysis of the thiazolidinone ring .

Q. Which analytical techniques are most effective for characterizing this compound?

- Core methods :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry of the trimethoxy groups and thiazolidinone ring conformation. For example, the imino proton typically appears as a singlet near δ 8.2 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]<sup>+</sup> for C24H22ClN3O5S: ~524.08) .

- X-ray crystallography : Resolve ambiguous stereochemistry; the thiazolidinone ring often adopts a planar conformation .

Q. How can researchers assess the compound’s preliminary biological activity?

- Screening protocols :

- In vitro assays : Use kinase inhibition or receptor-binding assays (e.g., ELISA) to evaluate interactions with targets like tyrosine kinases or GPCRs. IC50 values should be calculated using dose-response curves .

- Control experiments : Compare activity against structurally similar analogs (e.g., methoxy vs. chloro substituents) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., proton splitting patterns) be resolved for this compound?

- Troubleshooting :

- Variable-temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 50°C in DMSO-<i>d</i>6) to reduce rotational barriers .

- 2D experiments (COSY, HSQC) : Assign ambiguous peaks by correlating <sup>1</sup>H-<sup>13</sup>C couplings, particularly for the thiazolidinone carbonyl (δ ~170 ppm) .

- Dynamic effects : Consider restricted rotation of the 4-chlorophenyl imino group, which may cause signal duplication in <sup>1</sup>H NMR .

Q. What strategies improve regioselectivity during functionalization of the benzamide core?

- Advanced synthesis :

- Directing groups : Introduce temporary protecting groups (e.g., pivaloyl) to steer electrophilic substitution to the para position of the phenyl ring .

- Catalytic systems : Use Pd-catalyzed C–H activation for selective coupling at the 4-position of the benzamide .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How do electronic effects of substituents (e.g., Cl vs. OCH3) influence biological activity?

- Mechanistic insights :

- Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic pockets in enzymes (e.g., COX-2), as shown by 10–15% higher inhibition compared to methoxy analogs .

- Steric effects : Bulkier substituents (e.g., trimethoxy) may reduce membrane permeability, as evidenced by 20% lower cellular uptake in Caco-2 assays .

- SAR tables :

| Substituent | LogP | IC50 (nM) |

|---|---|---|

| 4-Cl | 3.2 | 45 ± 2.1 |

| 4-OCH3 | 2.8 | 62 ± 3.4 |

Q. What are the challenges in scaling up synthesis, and how can purity be maintained?

- Process optimization :

- Purification : Use preparative HPLC with a C18 column (gradient: 60–90% MeCN/H2O) to isolate the compound ≥98% purity .

- Byproduct mitigation : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted isocyanates during thiazolidinone formation .

- Yield improvement : Pilot studies show a 30% yield increase when using microwave-assisted synthesis (100°C, 20 min vs. 24 h conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.